Cas no 5286-38-4 (7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-)
![7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- structure](https://it.kuujia.com/scimg/cas/5286-38-4x500.png)
5286-38-4 structure
Nome del prodotto:7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-
- 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one
- 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
- 1,2-Epoxy-p-menthane-3-one
- Piperiton epoxid
- Piperitone 1-oxide
- Piperitone oxide
- Pipertone, oxide
- p-Menthan-3-one, 1,2-epoxy-
- UNII-88UA85L5VI
- EINECS 226-125-2
- 7-Oxabicyclo(4.1.0)heptan-2-one, 6-methyl-3-(1-methylethyl)-
- NSC-316068
- 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one #
- p-Menthan-3-one,2-epoxy-
- 5286-38-4
- Piperitonoxid
- 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- NSC316068
- Piperitoneoxide
- 6-Methyl-3-(1-methylethyl)-7-oxabicyclo(4.1.0)heptan-2-one
- NSC 316068
- 88UA85L5VI
- DTXSID1052167
- FT-0699759
- IAFONZHDZMCORS-UHFFFAOYSA-N
- NS00032600
- SCHEMBL909590
- 1,2-Epoxy-p-menthan-3-one
-
- Inchi: InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3
- Chiave InChI: IAFONZHDZMCORS-UHFFFAOYSA-N
- Sorrisi: CC(C)C1CCC2(C(C1=O)O2)C
Proprietà calcolate
- Massa esatta: 168.11508
- Massa monoisotopica: 168.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 222
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 29.6Ų
Proprietà sperimentali
- Densità: 1.053
- Punto di ebollizione: 235.6°Cat760mmHg
- Punto di infiammabilità: 90.9°C
- Indice di rifrazione: 1.487
- PSA: 29.6
- LogP: 1.77900
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)- Letteratura correlata
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
5286-38-4 (7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-3-(1-methylethyl)-) Prodotti correlati
- 10276-21-8(Isophorone oxide)
- 2138333-94-3(N-(4-amino-4-methylcyclohexyl)acetamide)
- 2098069-98-6(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine)
- 2229136-90-5(3-(4-methylthiophen-2-yl)propanal)
- 1401665-62-0((S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one)
- 298185-34-9(4-bromo-3-methyl-N-(propan-2-yl)aniline)
- 1903648-49-6(3-methyl-2-(3-methyloxetan-3-yl)butanoic acid)
- 303987-37-3(3-Nitrobenzenecarbaldehyde O-(3-nitro-2-pyridinyl)oxime)
- 1420793-00-5(5-Bromo-6-fluoroquinoline-2-carbaldehyde)
- 2228351-34-4(1-(1-methyl-4-nitro-1H-pyrazol-5-yl)methylcyclopropan-1-ol)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
